molecular formula C7H10BrClN2 B7987964 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride

1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride

Cat. No.: B7987964
M. Wt: 237.52 g/mol
InChI Key: GRLOXRPEYDRZTN-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a methylmethanamine group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of N-Methylmethanamine: The brominated pyridine is then reacted with N-methylmethanamine under basic conditions to form the desired product. This step may involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine N-oxides or other oxidized products.

    Reduction: Reduced pyridine derivatives such as piperidine.

Scientific Research Applications

1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Material Science: The compound is used in the development of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.

    Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the construction of complex molecules with diverse functionalities.

Mechanism of Action

The mechanism of action of 1-(2-bromopyridin-4-yl)-N-methylmethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity through binding interactions. The bromine atom and the methylmethanamine group contribute to the compound’s binding affinity and specificity, influencing its pharmacological effects. The molecular targets and pathways involved vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(2-Bromopyridin-4-yl)-N-methylmethanamine hydrochloride can be compared with other pyridine derivatives, such as:

    2-Bromopyridine: Lacks the N-methylmethanamine group, resulting in different reactivity and applications.

    4-Bromopyridine:

    N-Methylpyridin-2-amine: Similar structure but without the bromine atom, leading to distinct properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-(2-bromopyridin-4-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-9-5-6-2-3-10-7(8)4-6;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLOXRPEYDRZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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